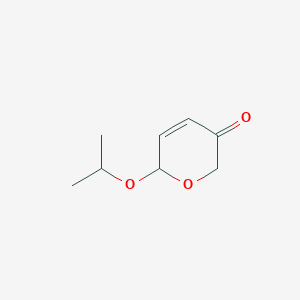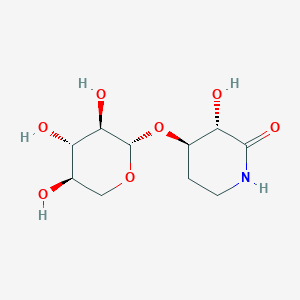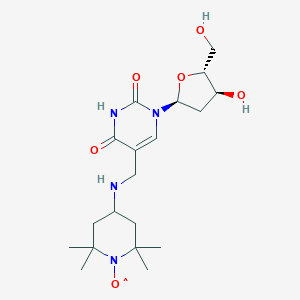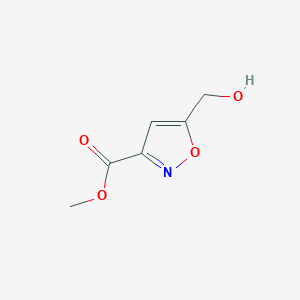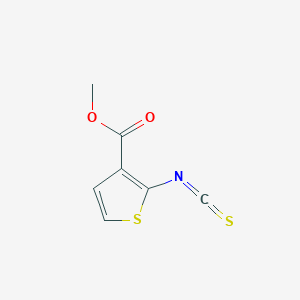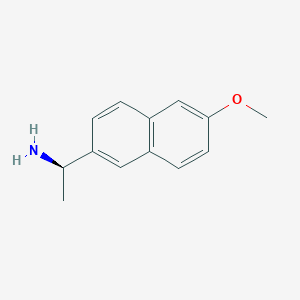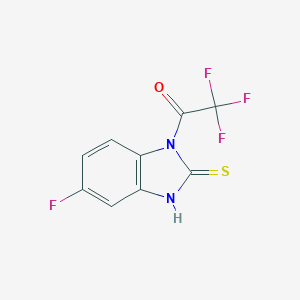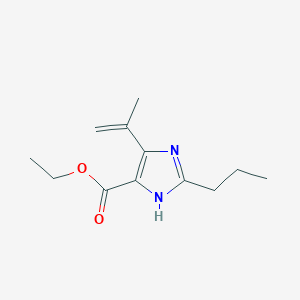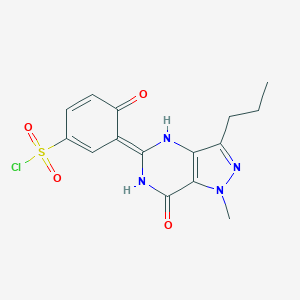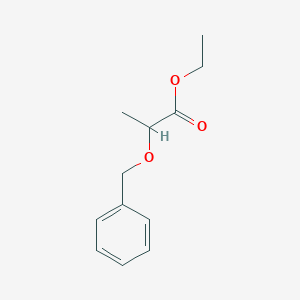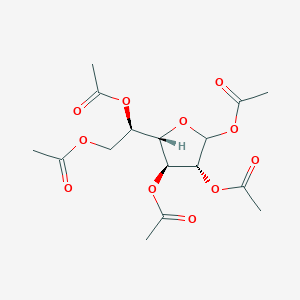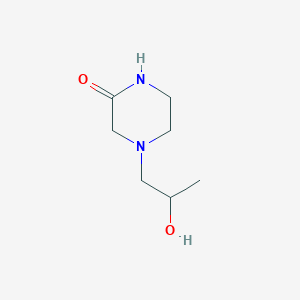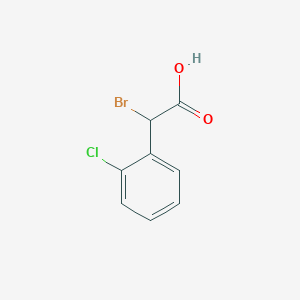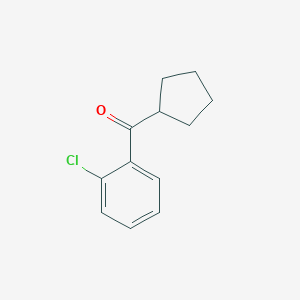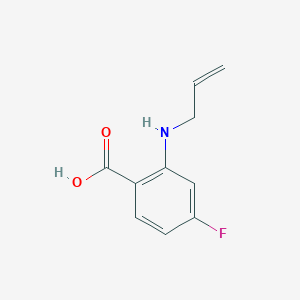
N-allyl-4-fluoroanthranilic acid
Descripción general
Descripción
N-allyl-4-fluoroanthranilic acid, also known as AFA, is a chemical compound that has been widely studied for its potential biological applications. AFA is a derivative of anthranilic acid, an aromatic amino acid that is a precursor to tryptophan, an essential amino acid in humans. AFA has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-allyl-4-fluoroanthranilic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-allyl-4-fluoroanthranilic acid has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
N-allyl-4-fluoroanthranilic acid has been shown to have various biochemical and physiological effects, including the inhibition of enzymes involved in the biosynthesis of tryptophan, an essential amino acid in humans. N-allyl-4-fluoroanthranilic acid has also been shown to have antioxidant properties, which could be useful in the prevention of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-allyl-4-fluoroanthranilic acid in lab experiments is its relatively simple synthesis process, which makes it easy to produce in large quantities. N-allyl-4-fluoroanthranilic acid also has a wide range of potential applications, making it a versatile compound for research. However, one limitation of using N-allyl-4-fluoroanthranilic acid is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-allyl-4-fluoroanthranilic acid, including the development of new drugs based on its antibacterial, antifungal, and antitumor properties. Further research is also needed to fully understand the mechanism of action of N-allyl-4-fluoroanthranilic acid and its potential applications in the prevention and treatment of various diseases. Additionally, research on the potential toxicity of N-allyl-4-fluoroanthranilic acid is needed to ensure its safe use in various applications.
Aplicaciones Científicas De Investigación
N-allyl-4-fluoroanthranilic acid has been studied extensively for its potential applications in the field of medicine and biotechnology. It has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. N-allyl-4-fluoroanthranilic acid has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Propiedades
Número CAS |
128992-69-8 |
|---|---|
Nombre del producto |
N-allyl-4-fluoroanthranilic acid |
Fórmula molecular |
C10H10FNO2 |
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
4-fluoro-2-(prop-2-enylamino)benzoic acid |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h2-4,6,12H,1,5H2,(H,13,14) |
Clave InChI |
IXJOVYJNXHXTAF-UHFFFAOYSA-N |
SMILES |
C=CCNC1=C(C=CC(=C1)F)C(=O)O |
SMILES canónico |
C=CCNC1=C(C=CC(=C1)F)C(=O)O |
Sinónimos |
Benzoic acid, 4-fluoro-2-(2-propenylamino)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

